2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
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Overview
Description
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent to form the desired amine. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves maintaining stringent reaction conditions and purification steps to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: A structurally similar compound with different functional groups.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with distinct applications
Uniqueness
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride stands out due to its unique combination of structural features and reactivity. Its specific substitution pattern on the pyrazole ring and the presence of the dihydrochloride salt form contribute to its distinct chemical and biological properties .
Properties
CAS No. |
2173992-00-0 |
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Molecular Formula |
C8H16ClN3 |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-methyl-1-(1-methylpyrazol-4-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-6(2)8(9)7-4-10-11(3)5-7;/h4-6,8H,9H2,1-3H3;1H |
InChI Key |
HBTQWFWIOGZYAZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CN(N=C1)C)N.Cl.Cl |
Canonical SMILES |
CC(C)C(C1=CN(N=C1)C)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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